[(Trifluoromethyl)thio]acetic acid
Overview
Description
“[(Trifluoromethyl)thio]acetic acid” is a chemical compound with the molecular formula C3H3F3O2S . It has a molecular weight of 160.11 . The molecule contains a total of 12 atoms: 3 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Trifluoromethylpyridines, for instance, have been synthesized using various building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride . Another approach involves the trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis
The molecular structure of “[(Trifluoromethyl)thio]acetic acid” consists of 3 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .Chemical Reactions Analysis
Trifluoromethyl-containing compounds have been involved in various chemical reactions. For instance, the trifluoromethylation of carbon-centered radical intermediates has been a significant area of study . Additionally, the electrophilic trifluoromethylthiolation of thiols to the corresponding trifluoromethyl disulfides has been described .Scientific Research Applications
Enhancing Analytical Methodologies
- A study by Shou and Naidong (2005) demonstrates the use of trifluoroacetic acid (TFA) in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the bioanalysis of basic compounds. They found that adding acetic or propionic acid to mobile phases containing TFA significantly enhances signal detection without compromising chromatography integrity, a vital improvement for high-throughput analysis of biological samples (Shou & Naidong, 2005).
Advancing Organic Synthesis
- Arimori and Shibata (2015) explored the catalytic trifluoromethylation of aryl- and vinylboronic acids using a trifluoromethylthio compound. Their research provides a method for performing these reactions under mild conditions, broadening the scope of substrates that can be modified with trifluoromethyl groups for pharmaceutical and agrochemical applications (Arimori & Shibata, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This suggests that [(Trifluoromethyl)thio]acetic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that trifluoromethylation plays a significant role in various biochemical processes .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 1.75 .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that [(Trifluoromethyl)thio]acetic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [(Trifluoromethyl)thio]acetic acid. For instance, fugitive emissions of TFA have been reported from landfills, transfer stations, and incinerators in locations where manufacturing facilities produce fluorinated chemicals .
properties
IUPAC Name |
2-(trifluoromethylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXSCTQQQWTJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392007 | |
Record name | [(trifluoromethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Trifluoromethyl)thio]acetic acid | |
CAS RN |
2408-17-5 | |
Record name | [(trifluoromethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(trifluoromethyl)sulfanyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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